molecular formula C13H14N2O4 B196060 Cyclo(aspartyl-phenylalanyl) CAS No. 5262-10-2

Cyclo(aspartyl-phenylalanyl)

Cat. No.: B196060
CAS No.: 5262-10-2
M. Wt: 262.26 g/mol
InChI Key: VNHJXYUDIBQDDX-UWVGGRQHSA-N
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Description

Cyclo(aspartyl-phenylalanyl) is a diketopiperazine compound, which is a cyclic dipeptide formed from the amino acids aspartic acid and phenylalanine. Diketopiperazines are known for their stability and ability to form hydrogen bonds, making them interesting for various scientific applications .

Mechanism of Action

Target of Action

Cyclo(aspartyl-phenylalanyl), also known as Cyclo(-Asp-Phe), primarily targets proteins and enzymes involved in cellular signaling and metabolic pathways. These targets often include receptors and enzymes that play crucial roles in regulating cellular functions and maintaining homeostasis .

Mode of Action

Cyclo(-Asp-Phe) interacts with its targets through hydrogen bonding and hydrophobic interactions . This interaction can lead to conformational changes in the target proteins, altering their activity. For example, binding to an enzyme might inhibit its catalytic activity, thereby modulating the biochemical pathways in which the enzyme is involved .

Biochemical Pathways

The compound affects several biochemical pathways, particularly those related to signal transduction and metabolic regulation . By modulating enzyme activity, Cyclo(-Asp-Phe) can influence pathways such as the MAPK/ERK pathway , which is critical for cell growth and differentiation, and the PI3K/Akt pathway , which is involved in cell survival and metabolism .

Result of Action

At the molecular level, Cyclo(-Asp-Phe) can lead to inhibition or activation of specific enzymes and receptors, resulting in altered cellular functions. At the cellular level, this can manifest as changes in cell proliferation, apoptosis, and metabolic activity . These effects are crucial for therapeutic applications, such as in the treatment of metabolic disorders or cancer .

Action Environment

The efficacy and stability of Cyclo(-Asp-Phe) are influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, the compound’s stability might decrease in highly acidic or basic environments, while its efficacy could be enhanced or diminished by interactions with other proteins or small molecules in the cellular milieu .

Safety and Hazards

Cyclo(aspartyl-phenylalanyl) is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The future directions for Cyclo(aspartyl-phenylalanyl) involve further exploration of its self-assembly properties . There is also a need to design monomers with high solubility for obtaining self-assembled diketopiperazine polymers .

Biochemical Analysis

Biochemical Properties

Cyclo(aspartyl-phenylalanyl) has been shown to interact with various biomolecules in the process of self-assembly . The self-assembly properties of Cyclo(aspartyl-phenylalanyl) were studied via the solvent displacement method, and it was found that it self-assembled into particles with various morphologies in different solvent systems . This suggests that Cyclo(aspartyl-phenylalanyl) can interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and behavior .

Cellular Effects

Its ability to self-assemble into various structures suggests that it could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Cyclo(aspartyl-phenylalanyl) is largely related to its self-assembly properties . It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression . The exact molecular mechanism of Cyclo(aspartyl-phenylalanyl) remains to be fully elucidated.

Temporal Effects in Laboratory Settings

Its self-assembly properties suggest that it could potentially have long-term effects on cellular function

Metabolic Pathways

Given its structure and properties, it is likely that it interacts with various enzymes or cofactors

Transport and Distribution

Its ability to self-assemble into various structures suggests that it could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Its self-assembly properties suggest that it could potentially be directed to specific compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(aspartyl-phenylalanyl) can be synthesized through the cyclization of aspartame, which is a dipeptide composed of aspartic acid and phenylalanine. The cyclization process involves the formation of a six-membered ring through the condensation of the amino and carboxyl groups of the dipeptide . The reaction typically requires acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of cyclo(aspartyl-phenylalanyl) can be achieved through the polycondensation of aspartame-based diketopiperazine monomers. This method involves the use of various amino acids, dicarboxylic acids, and diamines to produce high molecular weight homo-polyamides .

Chemical Reactions Analysis

Types of Reactions

Cyclo(aspartyl-phenylalanyl) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various diketopiperazine derivatives with different functional groups, which can have unique properties and applications .

Properties

IUPAC Name

2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHJXYUDIBQDDX-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200600
Record name Cyclo(aspartyl-phenylalanyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5262-10-2
Record name (2S,5S)-3,6-Dioxo-5-(phenylmethyl)-2-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5262-10-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclo(aspartyl-phenylalanyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(aspartyl-phenylalanyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-cis)-5-benzyl-3,6-dioxopiperazine-2-acetic acid
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Record name 3,6-DIOXO-5-(PHENYLMETHYL)-2-PIPERAZINEACETIC ACID, (2S,5S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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